molecular formula C23H17N3S B5435180 (Z)-2-(6-methyl-1H-benzimidazol-2-yl)-3-(4-phenylsulfanylphenyl)prop-2-enenitrile

(Z)-2-(6-methyl-1H-benzimidazol-2-yl)-3-(4-phenylsulfanylphenyl)prop-2-enenitrile

Cat. No.: B5435180
M. Wt: 367.5 g/mol
InChI Key: LMHHRLNIEMDLJM-JXAWBTAJSA-N
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Description

(Z)-2-(6-methyl-1H-benzimidazol-2-yl)-3-(4-phenylsulfanylphenyl)prop-2-enenitrile is an organic compound that features a benzimidazole core, a phenylsulfanyl group, and a nitrile group. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(6-methyl-1H-benzimidazol-2-yl)-3-(4-phenylsulfanylphenyl)prop-2-enenitrile typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable aldehyde or carboxylic acid.

    Introduction of the Phenylsulfanyl Group: This step might involve the substitution of a halogenated benzimidazole derivative with a thiophenol.

    Formation of the Prop-2-enenitrile Moiety: This can be done through a Knoevenagel condensation reaction between the benzimidazole derivative and a suitable nitrile compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: The benzimidazole core and phenyl rings may undergo various substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with benzimidazole cores are often used as ligands in catalytic systems.

    Materials Science:

Biology and Medicine

    Antimicrobial Agents: Benzimidazole derivatives are known for their antimicrobial properties.

    Anticancer Agents: Some derivatives have shown promise in inhibiting cancer cell growth.

Industry

    Dyes and Pigments: Benzimidazole compounds can be used in the synthesis of dyes and pigments.

    Pharmaceuticals: Potential use in the development of new drugs.

Mechanism of Action

The mechanism of action of (Z)-2-(6-methyl-1H-benzimidazol-2-yl)-3-(4-phenylsulfanylphenyl)prop-2-enenitrile would depend on its specific biological target. Generally, benzimidazole derivatives can interact with various enzymes or receptors, inhibiting their activity. The phenylsulfanyl group might enhance binding affinity or selectivity.

Comparison with Similar Compounds

Similar Compounds

    (Z)-2-(1H-benzimidazol-2-yl)-3-phenylprop-2-enenitrile: Lacks the methyl and phenylsulfanyl groups.

    (Z)-2-(6-methyl-1H-benzimidazol-2-yl)-3-phenylprop-2-enenitrile: Lacks the phenylsulfanyl group.

Uniqueness

The presence of both the methyl and phenylsulfanyl groups in (Z)-2-(6-methyl-1H-benzimidazol-2-yl)-3-(4-phenylsulfanylphenyl)prop-2-enenitrile may confer unique properties, such as enhanced biological activity or improved material properties.

Properties

IUPAC Name

(Z)-2-(6-methyl-1H-benzimidazol-2-yl)-3-(4-phenylsulfanylphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3S/c1-16-7-12-21-22(13-16)26-23(25-21)18(15-24)14-17-8-10-20(11-9-17)27-19-5-3-2-4-6-19/h2-14H,1H3,(H,25,26)/b18-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMHHRLNIEMDLJM-JXAWBTAJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC=C(C=C3)SC4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)N=C(N2)/C(=C\C3=CC=C(C=C3)SC4=CC=CC=C4)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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